molecular formula C11H19ClN4O B1440857 N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220028-26-1

N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1440857
CAS No.: 1220028-26-1
M. Wt: 258.75 g/mol
InChI Key: MGCUJZJSKOKDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a pyrazolo-pyridine derivative characterized by a bicyclic scaffold with an isobutyl carboxamide substituent and a hydrochloride salt. These compounds are typically synthesized via condensation reactions and functionalized at the carboxamide position (e.g., ). The pyrazolo-pyridine core is pharmacologically relevant, as seen in anticoagulants like apixaban () and antiviral agents ().

Properties

IUPAC Name

N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-7(2)5-13-11(16)10-8-6-12-4-3-9(8)14-15-10;/h7,12H,3-6H2,1-2H3,(H,13,16)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCUJZJSKOKDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Pyrazolo[4,3-c]pyridine Core

  • Starting Materials: Pyrazole derivatives substituted at appropriate positions to allow ring closure.
  • Reaction Conditions: Cyclization is commonly performed under basic or mildly acidic conditions, often using bases such as cesium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C).
  • Yields: Cyclization yields typically range from 60% to 70%, indicating efficient ring formation.

N-Alkylation with Isobutyl Substituents

  • Reagents: Alkyl halides bearing isobutyl groups (e.g., isobutyl bromide or chloride).
  • Base: Sodium hydride (NaH) is frequently used to deprotonate the pyrazole nitrogen, facilitating regioselective N-alkylation.
  • Solvent: Toluene or similar non-polar solvents.
  • Regioselectivity: High regioselectivity (>99% N1-isomer) is reported, ensuring the alkylation occurs specifically at the desired nitrogen atom on the pyrazole ring.
  • Reaction Temperature: Typically conducted at room temperature to moderate heating.

Conversion to Carboxamide and Hydrochloride Salt Formation

  • Amidation: The carboxylic acid or ester intermediate is reacted with isobutylamine to form the carboxamide.
  • Conditions: Amidation can be facilitated by coupling agents or direct reaction under reflux in solvents such as methanol or ethanol.
  • Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving compound stability and crystallinity.

Industrial Scale Considerations

  • Optimization: Industrial synthesis involves optimizing reaction parameters (temperature, solvent, reagent stoichiometry) to maximize yield and purity.
  • Purification: Crude products are purified by recrystallization, often from organic solvents, and characterized by advanced analytical methods such as NMR, mass spectrometry, and HPLC to confirm structure and purity.
  • Scalability: The use of commercially available reagents and mild reaction conditions supports scalability.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Cesium carbonate, DMSO, 100 °C 60–70 Formation of pyrazolo-pyridine core
2 N-Alkylation Isobutyl halide, NaH, toluene >99% regioselective N1-specific alkylation
3 Amidation Isobutylamine, reflux in methanol/ethanol Variable Formation of carboxamide group
4 Salt formation HCl gas or aqueous HCl Quantitative Hydrochloride salt for stability
5 Purification Recrystallization Ensures high purity

Analytical and Characterization Techniques

Research Findings and Notes

  • The regioselective N-alkylation step is critical for obtaining the desired isomer, with sodium hydride in toluene being superior to other bases or solvents in achieving >99% selectivity.
  • Cyclization under cesium carbonate in DMSO is effective in forming the fused heterocyclic system with good yields.
  • Conversion to the hydrochloride salt enhances the compound’s stability and facilitates isolation as a crystalline solid, which is important for downstream applications in medicinal chemistry.
  • The described synthetic approaches are consistent with methods used for related pyrazolo-pyridine compounds, such as apixaban intermediates, indicating robustness and adaptability of these protocols.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo-pyridine core or the isobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Potential Therapeutic Applications

The compound is being investigated for its potential applications in several therapeutic areas:

  • Cancer Therapy:
    • The ability to selectively inhibit c-Met kinase positions this compound as a candidate for targeted cancer therapies. Its selectivity against other tyrosine kinases enhances its therapeutic profile.
  • Neurological Disorders:
    • Preliminary studies suggest that compounds with similar pyrazolo-pyridine structures may exhibit neuroprotective effects. Further research is needed to explore these properties in depth.

Case Study 1: Inhibition of c-Met Kinase

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of N-Isobutyl derivatives on c-Met kinase inhibition. The study found that the compound effectively reduced cell proliferation in vitro and demonstrated promising results in vivo models of cancer .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of pyrazolo-pyridine derivatives. Although not directly focused on N-Isobutyl derivative, it provided insights into the mechanism by which similar compounds could protect neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications

The substituent at the carboxamide position significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key References
N-Isobutyl derivative (Target Compound) Isobutyl (-CH2CH(CH3)2) C12H20ClN4O (inferred) ~284.8 g/mol N/A (extrapolated)
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl Ethyl (-CH2CH3) C9H15ClN4O 230.7 g/mol
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl p-Tolyl (-C6H4CH3) C14H17ClN4O 292.8 g/mol
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl Cyclohexyl (-C6H11) C13H21ClN4O 284.8 g/mol
Apixaban (Anticoagulant) Complex aryl-piperidinyl C25H25N5O4 459.5 g/mol

Key Observations :

Anticoagulant Activity

Its 4-methoxyphenyl and piperidinyl groups enable selective Factor Xa inhibition, reducing stroke risk by 55% compared to aspirin . The target compound lacks these moieties, suggesting divergent applications.

Antimicrobial and Antiviral Activity

  • Pyrazolo-pyridines with oxazolyl substituents () show moderate activity against ESKAPE pathogens (e.g., compound 12f : MIC = 8–16 µg/mL).
  • HCC11 (), a pyrazolo-pyridine derivative, binds SARS-CoV-2 RBD via hydrogen bonds with Glu484 and Gln493. The isobutyl group in the target compound may alter binding pocket interactions compared to HCC11’s oxazole-methylpyridine group.

Physicochemical Properties

Property Target (Isobutyl) N-Ethyl p-Tolyl Apixaban
Solubility Moderate (HCl salt) High (HCl salt) Low (aromatic) Low (lipophilic)
Melting Point Not reported Not reported 142–143°C 192–194°C
LogP ~2.5 (estimated) ~1.8 ~3.1 ~2.9

Notes:

  • Hydrochloride salts (e.g., ) improve aqueous solubility.
  • Apixaban’s low solubility necessitates formulation enhancements .

Biological Activity

N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide; hydrochloride
Molecular Formula: C₁₁H₁₉ClN₄O
Molecular Weight: 258.75 g/mol
CAS Number: 1220028-26-1

The compound features a unique pyrazolo-pyridine structure that contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression.

Key Mechanisms:

  • Inhibition of c-Met Kinase: Studies have shown that derivatives of this compound can inhibit c-Met kinase activity, which is crucial in various cancers due to its role in cell proliferation and survival. For instance, one derivative demonstrated an IC50 value of 68 nM against c-Met and showed significant cellular potency against cancer cell lines such as MKN45 and EBC-1 .
  • Selectivity: The compound has been noted for its selectivity against other tyrosine kinases, indicating a potential for targeted cancer therapy .

Anticancer Properties

The compound has been evaluated for its anticancer properties through various assays and studies:

Study Cell Line IC50 Value (nM) Selectivity
Study 1MKN4568>50-fold against other kinases
Study 2EBC-1Low micromolarNot specified
Study 3PC-3Not reportedNot specified

These results indicate promising anticancer activity that warrants further investigation.

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown anti-inflammatory effects by inhibiting pathways involved in inflammation . This suggests that the compound could be explored for therapeutic applications beyond oncology.

Case Studies and Research Findings

  • Structure-Based Design Studies: A series of pyrazolo[4,3-c]pyridine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. Among them, several compounds exhibited enhanced potency compared to lead compounds identified through computer-aided drug design .
  • Mechanistic Insights: Western blot analyses demonstrated that these compounds could inhibit the phosphorylation of c-Met kinase in a dose-dependent manner in specific cancer cell lines .
  • Comparative Studies: A review highlighted the unique structural features of N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives compared to other aminopyrazole-based compounds. This uniqueness may confer distinct biological activities that are currently being explored .

Q & A

How can the synthesis of N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride be optimized for higher yield and purity?

Answer:
Optimization strategies include:

  • Reagent Selection : Use coupling agents like carbonyldiimidazole (CDI) in DMF to activate carboxylic acid intermediates, followed by nucleophilic substitution with isobutylamine. This method has been effective for analogous pyrazolo[4,3-c]pyridine carboxamides, yielding 30–45% with high purity after recrystallization .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics. For example, microwave-assisted synthesis under controlled temperatures (100–120°C) reduces side reactions in pyridyl-substituted derivatives .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures enhances purity. NMR and LC-MS should confirm structural integrity .

What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Answer:

  • Dose-Response Correlation : Validate in vitro potency (e.g., IC₅₀ against Factor Xa) with pharmacokinetic (PK) studies measuring plasma concentration-time profiles. Apixaban analogs show discrepancies due to bioavailability differences, requiring adjusted dosing regimens .
  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess first-pass metabolism. Compounds with high CYP3A4 susceptibility may underperform in vivo despite in vitro efficacy .
  • QSAR Adjustments : Incorporate physicochemical parameters (e.g., logP, polar surface area) into quantitative structure-activity relationship (QSAR) models to predict in vivo behavior. Hydrophobic interactions and electronic effects significantly influence displacement activity in related pyrazolo[4,3-c]pyridines .

How should experiments investigate structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine scaffold modifications?

Answer:

  • Systematic Substituent Variation : Modify the isobutyl group (e.g., alkyl chain length, branching) and the carboxamide moiety. For example, replacing isobutyl with methoxyethyl or methoxypropyl groups alters solubility and target affinity .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or docking studies to identify critical interactions. In Factor Xa inhibitors like apixaban, the pyridone oxygen and P1 aryl group are essential for binding .
  • Biological Screening : Test derivatives in enzyme inhibition assays (e.g., Factor Xa) and cell-based models (e.g., anticoagulant activity in platelet-rich plasma) to correlate structural changes with efficacy .

What computational methods predict binding affinity to targets like Factor Xa?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100–200 ns to assess binding stability. Apixaban’s bicyclic scaffold shows persistent hydrogen bonding with Tyr228 and Gly216 in Factor Xa .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for scaffold modifications. This method accurately ranks pyrazolo[4,3-c]pyridine analogs by inhibitory potency .
  • Machine Learning (ML) Models : Train ML algorithms on datasets of pyridine derivatives to predict IC₅₀ values. Include descriptors like molecular weight, topological polar surface area, and rotatable bond count .

How can crystallographic challenges (e.g., twinning, low resolution) be addressed?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for low-resolution crystals. SHELXD and SHELXE are robust for phase determination in twinned crystals via dual-space methods .
  • Refinement Strategies : Apply SHELXL’s TWIN/BASF commands for twinned data. For disordered regions, use PART and SUMP restraints to model alternative conformations .
  • Validation Tools : Check Coot for Ramachandran outliers and MolProbity for clash scores. High-quality pyrazolo[4,3-c]pyridine structures typically have R-factors < 0.05 .

Which analytical techniques confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies substituent integration and coupling patterns. For example, pyrazole protons resonate at δ 6.5–7.5 ppm, while tetrahydro pyridine signals appear at δ 2.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) with accuracy < 5 ppm. Apixaban analogs show characteristic fragmentation patterns (e.g., loss of CO or isobutyl groups) .
  • HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable with retention times consistent with logP values .

How to design in vitro assays for anticoagulant potential evaluation?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified Factor Xa using chromogenic substrates (e.g., S-2765). Include rivaroxaban as a positive control .
  • Thrombin Generation Assay : Use platelet-poor plasma to quantify lag time and endogenous thrombin potential (ETP). Effective inhibitors prolong lag time by >50% at 1 µM .
  • Cellular Models : Test cytotoxicity in HepG2 or primary hepatocytes (CC₅₀ > 100 µM) to ensure therapeutic index viability .

Best practices for reproducible synthesis of pyrazolo[4,3-c]pyridine derivatives?

Answer:

  • Standardized Protocols : Document reaction parameters (e.g., stoichiometry, degassing steps) to minimize batch variability. Microwave synthesis (150 W, 100°C, 30 min) improves consistency in Pd-catalyzed couplings .
  • Quality Control : Implement in-process monitoring via TLC or inline IR spectroscopy. Key intermediates (e.g., carboxaldehyde precursors) should show >90% conversion before proceeding .
  • Scale-Up Considerations : Optimize solvent volumes (≤5 mL/mmol) and cooling rates during crystallization to avoid amorphous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.